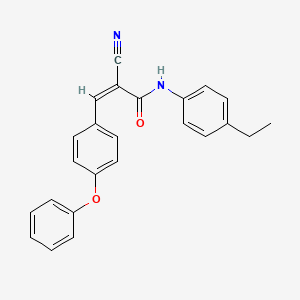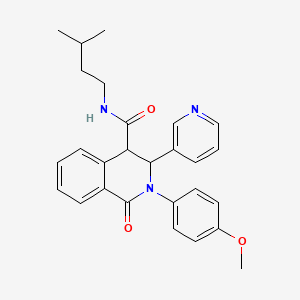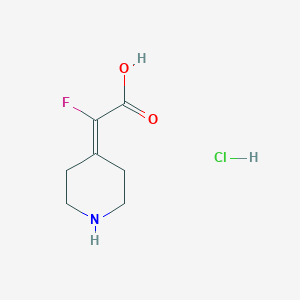
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. The compound is also known as PP1 and is used extensively in scientific research. PP1 is a potent and selective inhibitor of Src-family kinases, which play a crucial role in various cellular processes. The compound has been used to study the role of Src-family kinases in cancer, inflammation, and other diseases.
Wirkmechanismus
PP1 is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and survival. PP1 binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
PP1 has been shown to have a potent inhibitory effect on Src-family kinases. This leads to the inhibition of downstream signaling pathways that regulate cellular processes. PP1 has been shown to inhibit cancer cell proliferation, migration, and invasion. PP1 has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of PP1 is its potency and selectivity for Src-family kinases. PP1 is a highly specific inhibitor of Src-family kinases and does not inhibit other kinases. This makes PP1 an ideal tool for studying the role of Src-family kinases in various cellular processes. The main limitation of PP1 is its solubility. PP1 is not very soluble in water and requires the use of organic solvents for its preparation and use in experiments.
Zukünftige Richtungen
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. However, there are still many unanswered questions regarding the role of Src-family kinases in disease development and progression. Future research should focus on identifying novel targets for Src-family kinases inhibition and developing more potent and selective inhibitors. Additionally, the use of PP1 in combination with other inhibitors or chemotherapeutic agents should be explored to determine its potential for use in cancer treatment.
Synthesemethoden
The synthesis of PP1 involves the reaction of 4-ethylphenylhydrazine with 4-phenoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with acrylonitrile in the presence of a base to yield PP1. The synthesis of PP1 is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. Src-family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various cancers, including breast, lung, and colon cancer. PP1 has been used to study the role of Src-family kinases in cancer cell proliferation, migration, and invasion.
PP1 has also been used to study the role of Src-family kinases in inflammation. Src-family kinases are involved in the regulation of inflammatory signaling pathways, and their aberrant activation can lead to chronic inflammation. PP1 has been used to study the role of Src-family kinases in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-2-18-8-12-21(13-9-18)26-24(27)20(17-25)16-19-10-14-23(15-11-19)28-22-6-4-3-5-7-22/h3-16H,2H2,1H3,(H,26,27)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIEXOUEYGTQE-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)


![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)
![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)




![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

